4-Cyanobenzo[d]oxazole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5N3O2 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-cyano-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)12-9(14-6)8(11)13/h1-3H,(H2,11,13) |
InChI Key |
BEIIEUGLAKYSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyanobenzo D Oxazole 2 Carboxamide and Its Analogues
Classical and Contemporary Approaches to Benzo[d]oxazole Core Synthesis
The benzoxazole (B165842) scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of robust methods starting from readily available precursors.
The most traditional and widely employed method for constructing the benzoxazole ring is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a C1 electrophile, typically a carboxylic acid or its derivative. researchgate.netnih.gov This approach is valued for its versatility and the broad range of substituents that can be introduced at the 2-position.
Commonly used carboxylic acid derivatives include aldehydes, the acid itself, acyl chlorides, and esters. nih.gov The reaction between a 2-aminophenol and an aldehyde, for instance, initially forms a Schiff base intermediate which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. Various catalysts and reaction conditions have been developed to promote this transformation efficiently. For example, a green and effective method utilizes samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org Other protocols employ catalysts like fly ash, an industrial waste product, to facilitate the condensation in an environmentally benign manner. nih.gov
Direct condensation with carboxylic acids is also a prevalent strategy. researchgate.net These reactions often require high temperatures or the use of dehydrating agents or catalysts to facilitate the removal of water and promote ring closure. Lawesson's reagent has been shown to be an effective promoter for this transformation under solvent-free microwave-assisted conditions. organic-chemistry.org More recently, methods involving the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine (B1216828) have been developed, allowing for a cascade reaction that forms 2-substituted benzoxazoles under mild conditions. nih.govmdpi.com
| C1 Source | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Aldehydes | Samarium Triflate | Green chemistry, mild conditions, aqueous medium. | organic-chemistry.org |
| Carboxylic Acids | Lawesson's Reagent / Microwave | Solvent-free, good yields for various acid types. | organic-chemistry.org |
| Tertiary Amides | Tf₂O / 2-Fluoropyridine | Mild conditions, cascade reaction, versatile for functionalized derivatives. | nih.govmdpi.com |
| DMF Derivatives | Imidazolium Chloride | Metal-free, economical, moderate to excellent yields. | nih.govmdpi.com |
An alternative to intermolecular condensation is the intramolecular cyclization of suitably pre-functionalized precursors. These methods often involve the formation of a key C-O or C-N bond in the final ring-closing step. A prominent example is the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.org In this approach, an amide is first formed between a 2-haloaniline and a carboxylic acid. Subsequent treatment with a copper catalyst, such as a combination of CuI and 1,10-phenanthroline, induces cyclization to the benzoxazole ring. organic-chemistry.org
A similar strategy uses o-bromoaryl derivatives which undergo intramolecular cyclization catalyzed by copper(II) oxide nanoparticles in DMSO. organic-chemistry.org These methods are advantageous as they often proceed with high efficiency and can tolerate a wide array of functional groups on both the aniline (B41778) and acyl fragments. organic-chemistry.org Another intramolecular approach involves the copper(II)-mediated cascade C-H functionalization and C-O bond formation of bisaryloxime ethers to generate 2-arylbenzoxazoles. organic-chemistry.org
Strategies for Introducing the Carboxamide Moiety at Position 2
The introduction of a carboxamide group at the C2 position is a critical step. This can be achieved either by building the ring with a precursor that already contains or can be easily converted to the carboxamide, or by functionalizing a pre-formed benzoxazole ring.
A straightforward route to benzoxazole-2-carboxamides involves the synthesis and subsequent amidation of benzoxazole-2-carboxylic acid. The carboxylic acid itself can be prepared through various methods, such as the oxidation of a 2-methylbenzoxazole (B1214174) precursor. Once obtained, the carboxylic acid can be activated to facilitate amide bond formation. A standard and highly effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting highly reactive benzoxazole-2-carbonyl chloride can then be treated with ammonia (B1221849) or a primary/secondary amine to furnish the desired benzoxazole-2-carboxamide.
Alternatively, peptide coupling reagents, which are commonly used to form amide bonds under mild conditions, can be employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to directly couple benzoxazole-2-carboxylic acid with an amine, avoiding the need for the harsh conditions associated with acyl chloride formation. mdpi.com Another approach is transamidation, where an existing amide or ester at the C2 position is exchanged for a new one. mdpi.com
Functionalizing the C2 position of an existing benzoxazole ring offers a convergent synthetic route. One such strategy is the direct C-H functionalization of the benzoxazole core. nih.gov While direct carboxamidation is challenging, a related method is the Regel-type transition-metal-free C2-aroylation of benzoxazoles with acid chlorides, catalyzed by DMAP (N,N-dimethyl-4-aminopyridine). organic-chemistry.org This reaction yields 2-ketoazoles, which would require further synthetic steps to be converted into the target carboxamide.
A more direct derivatization can start from a 2-halobenzoxazole, which can undergo palladium-catalyzed carbonylation in the presence of an amine to directly form the amide. Another route involves the functionalization of benzoxazole-2-thiol. It can be converted to a 2-aminobenzoxazole (B146116) through a one-pot amination via an intramolecular Smiles rearrangement. acs.orgnih.gov The resulting amino group could then be further manipulated to achieve the carboxamide, though this represents a more circuitous route.
Methods for Regioselective Cyanation at Position 4 of the Benzo[d]oxazole Ring
Introducing a cyano group at a specific position on the benzene (B151609) portion of the benzoxazole ring, particularly at C4, requires a regioselective strategy. Direct C-H cyanation at this position is difficult to control due to the electronic nature of the heterocyclic system. Therefore, classical and modern methods for aromatic functionalization are typically employed.
The most reliable and well-established method for the site-specific introduction of a nitrile is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction sequence begins with a 4-aminobenzoxazole precursor. The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.com The resulting diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which displaces the diazonium group and installs the cyanide at the C4 position with high regioselectivity. wikipedia.orgnih.govorganic-chemistry.org This method's primary advantage is its ability to achieve substitution patterns that are not accessible through direct electrophilic or nucleophilic substitution. organic-chemistry.org
Other potential, though less direct, strategies for C4-cyanation include:
Nucleophilic Aromatic Substitution (SNAr): This would require a precursor such as a 4-halo-benzoxazole (e.g., 4-fluoro- (B1141089) or 4-chlorobenzoxazole) that is also activated by strong electron-withdrawing groups on the aromatic ring. juniperpublishers.comnih.govyoutube.com The reaction with a cyanide nucleophile could then displace the halide.
Directed Ortho-Metalation (DoM): This strategy relies on a directing group to guide a strong base (like an organolithium reagent) to deprotonate an adjacent position. researchgate.netharvard.edu For C4-cyanation, this would likely require a directing group at the C5 position, which would then be followed by quenching the resulting organometallic intermediate with a cyanating agent. Recent advances have shown that even remote positions on some heterocycles can be functionalized via metalation-capture approaches. researchgate.netnih.gov
| Method | Precursor | Key Reagents | Mechanism/Principle | Reference |
|---|---|---|---|---|
| Sandmeyer Reaction | 4-Aminobenzoxazole | 1. NaNO₂/HCl 2. CuCN | Formation of a diazonium salt followed by copper-catalyzed nucleophilic substitution. | wikipedia.orgbyjus.comnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halo-benzoxazole (activated) | NaCN or KCN | Addition-elimination mechanism on an electron-deficient aromatic ring. | juniperpublishers.comnih.gov |
| Directed Ortho-Metalation (DoM) | C5-substituted benzoxazole | 1. Organolithium base 2. Cyanating agent (e.g., TsCN) | Regioselective deprotonation directed by a coordinating group, followed by electrophilic trapping. | harvard.edubeilstein-journals.org |
Directed C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of C-C and C-heteroatom bonds. For the synthesis of 4-substituted benzoxazoles, a directing group can be utilized to achieve regioselectivity.
A plausible strategy for synthesizing C4-functionalized benzoxazoles involves the use of a directing group on a 2-amidophenol precursor. For instance, a palladium-catalyzed aerobic approach has been developed for the C-H ortho-arylation of 2-amidophenols, leading to C4-aryl benzoxazoles. wikipedia.orgorganic-chemistry.org In this method, the acetamido group directs the palladium catalyst to the adjacent C-H bond for arylation. Subsequent acid-mediated annulation yields the 4-arylbenzoxazole. While this method introduces an aryl group, it establishes a precedent for regioselective functionalization at the C4 position. A similar strategy could be envisioned for cyanation, although direct C-H cyanation at this position remains a significant challenge.
The unique regioselectivity in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines has been demonstrated with the benzoxazol-2-yl substituent acting as a removable directing group. nih.gov This highlights the influence of the benzoxazole core on the reactivity of adjacent C-H bonds.
A summary of representative directed C-H functionalization reactions on precursors to benzoxazoles is presented in Table 1.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amidophenol | Aryl iodide, Pd(OAc)₂, O₂ (air), AcOH | 4-Aryl-2-substituted-benzoxazole | Good to excellent | wikipedia.orgorganic-chemistry.org |
| 1,2,3,4-Tetrahydroisoquinoline | Benzoxazole activating group, Ir-catalyst, olefin | 3-Alkylated-tetrahydroisoquinoline | Good | nih.gov |
Cross-Coupling Reactions for Cyano Group Introduction
A more conventional and often more reliable method for introducing a cyano group onto an aromatic ring is through a cross-coupling reaction, typically starting from an aryl halide. This approach would involve the initial synthesis of a 4-halobenzoxazole derivative, followed by cyanation.
Synthesis of 4-Halobenzoxazoles: The synthesis of 4-halobenzoxazoles can be achieved through various methods, often starting from a halogenated 2-aminophenol. The cyclization of this precursor with a suitable C1 source would yield the desired 4-halobenzoxazole.
Cyanation of 4-Halobenzoxazoles: Once the 4-halobenzoxazole is obtained, several cyanation methods can be employed. The Sandmeyer reaction, a classic method for converting an aryl amine to an aryl halide or cyanide via a diazonium salt, is a viable option if starting from a 4-aminobenzoxazole. wikipedia.orgnih.gov
More modern approaches involve transition metal-catalyzed cyanation of aryl halides. Palladium-catalyzed cyanation reactions have been extensively developed and are compatible with a wide range of functional groups. rsc.org A significant advancement in this area is the use of non-toxic and inexpensive cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgacs.orgnih.govresearchgate.net Nickel-catalyzed cyanations using K₄[Fe(CN)₆] have also been reported, offering a cost-effective alternative to palladium. acs.orgnih.gov These reactions often proceed in aqueous or biphasic media, enhancing their green profile.
A representative scheme for this two-step approach is shown below:
Step 1: Synthesis of 4-Bromobenzoxazole-2-carboxamide Step 2: Palladium- or Nickel-catalyzed cyanation
A summary of relevant cyanation reactions is provided in Table 2.
| Substrate | Cyanide Source | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf | DMF | Good | rsc.org |
| Aryl Halide | K₄[Fe(CN)₆] | Ni(II) precatalyst/JosiPhos | Aqueous/Organic biphasic | Good | acs.orgnih.gov |
| Aryl Iodide | K₄[Fe(CN)₆] | CuI (ligand-free) | Water/tetraethylene glycol (microwave) | Moderate | researchgate.net |
| Arylamine (via diazonium salt) | CuCN | - | Aqueous | Variable | wikipedia.org |
Novel and Green Synthetic Protocols
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of 4-Cyanobenzo[d]oxazole-2-carboxamide, several green approaches can be considered.
Metal-Catalyzed Syntheses (e.g., Copper, Palladium)
As discussed in the cross-coupling section, copper and palladium are key metals for the synthesis of benzoxazole derivatives. Copper-catalyzed reactions are particularly attractive due to the lower cost of the metal. Copper(I) iodide (CuI) has been used to catalyze the synthesis of benzoxazoles from 2-aminophenols and β-diketones in combination with a Brønsted acid. organic-chemistry.org Copper-catalyzed domino halogen exchange-cyanation of aryl bromides has also been reported, which could be a potential route for the synthesis of the target molecule.
Palladium catalysis, while more expensive, often offers higher efficiency and broader substrate scope for cross-coupling reactions, including the crucial cyanation step. rsc.org
Photoinduced Reaction Pathways
Photoinduced reactions offer a green alternative to traditional thermal methods, often proceeding under mild conditions. Visible-light photoredox catalysis has been utilized for the C-H functionalization of heterocycles. For instance, an aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles, a related heterocycle, has been achieved through radical cyclization of thioanilides. acs.org This suggests the potential for developing a photoinduced synthesis of the benzoxazole core. Furthermore, photoredox catalysis has been applied to the generation of radicals for cyanation reactions, which could be a promising avenue for the direct C-H cyanation of the benzoxazole ring. rsc.org
Solvent-Free and Environmentally Benign Techniques
Solvent-free reaction conditions are highly desirable from a green chemistry perspective. Several methods for the synthesis of benzoxazoles under solvent-free conditions have been reported. One approach involves the reaction of acyl chlorides with o-substituted aminoaromatics in the presence of silica-supported sodium hydrogen sulphate. acs.orgacs.org Another method utilizes a Brønsted acidic ionic liquid gel as a recyclable heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes. nih.govacs.orgnih.gov These methods offer advantages such as high yields, simple work-up procedures, and the use of reusable catalysts. nih.govacs.orgnih.gov
The use of greener solvents is another important aspect of environmentally benign synthesis. Glycerol, a biodegradable and non-toxic solvent, has been successfully used for the catalyst-free synthesis of benzoxazoles. capes.gov.br Polyethylene glycol (PEG) has also been employed as a green solvent for the synthesis of benzoxazole derivatives. researchgate.net
A summary of green synthetic protocols for benzoxazole synthesis is presented in Table 3.
| Method | Key Features | Reference |
|---|---|---|
| Silica-supported NaHSO₄ catalysis | Solvent-free, reusable catalyst | acs.orgacs.org |
| Brønsted acidic ionic liquid gel | Solvent-free, recyclable catalyst, high yields | nih.govacs.orgnih.gov |
| Glycerol as solvent | Catalyst-free, biodegradable solvent | capes.gov.br |
| PEG as solvent | Green solvent, good yields | researchgate.net |
| Photoinduced C-H functionalization | Mild conditions, visible light as energy source | acs.orgrsc.org |
Large-Scale Synthesis Considerations and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction efficiency, safety, cost-effectiveness, and environmental impact. For the multi-step synthesis of a functionalized molecule like this compound, process optimization is crucial.
Continuous flow chemistry offers significant advantages for the large-scale synthesis of benzoxazoles. rsc.orgacs.orgnih.gov An efficient and scalable transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles has been reported within a continuous flow reactor. nih.gov This technology allows for precise control of reaction parameters such as temperature and reaction time, leading to improved yields and purities. nih.gov The in-line quenching of unstable intermediates is also possible, which minimizes byproduct formation. nih.gov
The optimization of a multi-step, multiphase continuous flow process for pharmaceutical synthesis has been demonstrated, highlighting the benefits of automated optimization in reducing waste and improving efficiency. acs.org The use of greener solvents like 2-MeTHF and efficient heterogeneous catalysts are key considerations in developing sustainable large-scale processes. acs.org
For the cyanation step, the use of less toxic and more manageable cyanide sources like potassium ferrocyanide is a critical consideration for industrial applications. rsc.orgacs.orgnih.govresearchgate.net The development of catalytic systems that are robust, recyclable, and operate under mild conditions is also essential for process optimization.
Mechanistic Investigations of Reactions Involving 4 Cyanobenzo D Oxazole 2 Carboxamide
Reaction Pathway Elucidation for Benzo[d]oxazole Formation
The formation of the benzo[d]oxazole ring system is a key step in the synthesis of 4-Cyanobenzo[d]oxazole-2-carboxamide. Generally, this involves the cyclization of a 2-aminophenol (B121084) precursor. One common method for the synthesis of 2-aminobenzoxazoles, which are structurally related to the target molecule, involves the reaction of a 2-aminophenol with a cyanating agent. For instance, the cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), catalyzed by a Lewis acid such as BF₃·Et₂O, has been reported to yield 2-aminobenzoxazoles. rsc.org The proposed mechanism for this transformation begins with the activation of the cyanating agent by the Lewis acid, followed by nucleophilic attack of the amino group of the 2-aminophenol. Subsequent intramolecular cyclization via attack of the hydroxyl group and elimination of a sulfonylurea derivative leads to the formation of the benzoxazole (B165842) ring.
Another relevant pathway is the reaction of 2-aminophenols with aldehydes. For example, the reaction of 2-aminophenol with various aldehydes in the presence of a photocatalyst like Eosin Y has been shown to produce benzoxazole derivatives. This method avoids the need for pre-synthesized catalysts and traditional heating. While the specific starting materials for this compound are not detailed in the provided literature, these general pathways for benzoxazole formation provide a foundational understanding of the initial synthetic steps.
Mechanistic Studies of Carboxamide Bond Formation and Modifications
The introduction and modification of the carboxamide group at the 2-position of the benzoxazole ring are critical for creating derivatives with diverse properties. While specific studies on this compound are lacking, the synthesis of other 2-carboxamide (B11827560) derivatives of benzoxazoles offers mechanistic insights. For instance, N-benzylpyrazine-2-carboxamides have been synthesized through the condensation of pyrazine-2-carboxylic acid chlorides with benzylamines. rsc.org This suggests that a plausible route to this compound could involve the reaction of a 4-cyanobenzo[d]oxazole-2-carbonyl chloride with an appropriate amine.
Furthermore, the synthesis of thiazole (B1198619) derivatives containing a carboxamide moiety has been reported, highlighting the importance of this functional group in bioactive molecules. researchgate.net The combination of a hydrazide-hydrazone and a carboxamide moiety on a thiazole core was found to be favorable for cytotoxic activity. researchgate.net This underscores the potential for modifying the carboxamide group of this compound to explore its structure-activity relationships.
Analysis of the Cyano Group's Influence on Reaction Selectivity and Rate
The cyano group at the 4-position of the benzoxazole ring is expected to have a significant electronic influence on the reactivity and selectivity of the molecule. The cyano group is a strong electron-withdrawing group, which can affect the nucleophilicity and electrophilicity of the benzoxazole system. In radical cascade reactions, the cyano group can act as a radical acceptor, providing a versatile handle for the construction of various heterocyclic and carbocyclic systems. nih.gov
While direct studies on the influence of the 4-cyano group in this compound are not available, research on related cyano-substituted heterocycles provides valuable context. For example, in the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles, the cyano group is an integral part of the core structure and influences subsequent reactions like the Friedländer annulation. The electron-withdrawing nature of the cyano group can also impact the rate of reactions, potentially by stabilizing transition states or intermediates through resonance or inductive effects.
Role of Intermediates and Transition States in Derivatization Processes
The derivatization of benzoxazoles often proceeds through various reactive intermediates and transition states. In the synthesis of 2-substituted benzoxazoles, intermediates such as N-acylimidazoles and tetrahedral intermediates have been proposed. nih.gov The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is another important mechanistic pathway that proceeds through a spirocyclic intermediate and is relevant in the synthesis of N-substituted aminobenzoxazoles.
In radical reactions involving the cyano group, radical intermediates are key. The application of the cyano group as a radical acceptor in cascade reactions allows for the formation of complex molecular architectures through a series of radical-mediated bond-forming events. nih.gov Understanding the stability and reactivity of these intermediates and the energies of the corresponding transition states is crucial for controlling the outcome of derivatization reactions of this compound.
Computational and Experimental Validation of Proposed Mechanisms
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the characterization of intermediates and transition states. For instance, DFT calculations have been used to study the reaction between cyanoacetylene (B89716) and the cyano radical, providing insights into the potential energy surface of the reaction. Such computational approaches could be applied to investigate the reaction pathways of this compound.
Experimental validation of proposed mechanisms is equally important. Techniques such as the isolation and characterization of reaction intermediates, kinetic studies, and the use of isotopic labeling can provide strong evidence for a particular reaction pathway. In the context of the synthesis of oxazole (B20620) and thiazole derivatives, experimental validation of their antiviral activity has been conducted through in vitro assays. While direct experimental validation for the reaction mechanisms of this compound is not reported, the combination of computational and experimental approaches on analogous systems provides a robust framework for future investigations.
Advanced Spectroscopic and Structural Characterization of 4 Cyanobenzo D Oxazole 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Cyanobenzo[d]oxazole-2-carboxamide is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring system and the protons of the carboxamide group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the cyano and carboxamide groups, as well as the anisotropic effects of the aromatic rings. Based on data from structurally related benzoxazole derivatives, the aromatic protons are predicted to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. nih.govorganicchemistrydata.orgresearchgate.netmdpi.com The protons of the amide group (-CONH₂) would likely appear as two distinct broad singlets, also in the downfield region, due to restricted rotation around the C-N bond and their different spatial environments relative to the rest of the molecule.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m | - |
Note: Predicted data is based on analogous benzoxazole structures. nih.govorganicchemistrydata.orgresearchgate.netmdpi.com br s = broad singlet, m = multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the carboxamide group is expected to be the most downfield signal, typically appearing around 160-170 ppm. The carbons of the benzoxazole ring system and the cyano group will also have characteristic chemical shifts. mdpi.comresearchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carboxamide) | 160 - 170 |
| C (benzoxazole ring) | 110 - 155 |
Note: Predicted data is based on analogous benzoxazole structures. mdpi.comresearchgate.net
2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily helping to establish the connectivity of the protons on the benzoxazole ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon, the cyano carbon, and the carbons at the fusion of the oxazole (B20620) and benzene (B151609) rings, by observing their long-range couplings to nearby protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations.
The IR and Raman spectra of this compound would be characterized by several key vibrational bands:
N-H Stretching: The amide N-H stretching vibrations are expected to appear in the region of 3200-3400 cm⁻¹. Often, two distinct bands are observed for a primary amide (-NH₂), corresponding to the symmetric and asymmetric stretching modes. nih.gov
C≡N Stretching: The cyano group has a very characteristic and strong absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is often weaker in the Raman spectrum.
C=O Stretching: The carbonyl (C=O) stretching of the amide group (Amide I band) is a very strong and prominent band in the IR spectrum, usually found between 1650 and 1690 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of the benzene ring are expected in the 1450-1620 cm⁻¹ region. nih.govesisresearch.org
C-O Stretching: The C-O stretching vibrations of the oxazole ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net
Predicted Vibrational Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (amide) | N-H stretch | 3200 - 3400 |
| -C≡N (cyano) | C≡N stretch | 2220 - 2260 |
| -CONH₂ (amide) | C=O stretch (Amide I) | 1650 - 1690 |
| Benzoxazole Ring | C=N, C=C stretch | 1450 - 1620 |
Note: Predicted data is based on analogous benzoxazole structures. nih.govesisresearch.orgresearchgate.netinformahealthcare.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula. For this compound (C₉H₅N₃O₂), the expected exact mass can be calculated and compared to the experimentally measured value. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. nih.govnih.gov
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₆N₃O₂⁺ | 188.0455 |
Note: The m/z values are calculated based on the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This provides unequivocal information on bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound is not available, studies on similar 2-substituted benzoxazole derivatives reveal common structural features. researchgate.netnih.govnih.govresearchgate.net The benzoxazole ring system is typically planar. The crystal packing is often dominated by intermolecular hydrogen bonds, for instance, between the amide protons and the nitrogen or oxygen atoms of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. The presence of the cyano and carboxamide groups would likely lead to a well-ordered crystal lattice with significant intermolecular interactions.
Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Likely monoclinic or triclinic |
| Space Group | Dependent on packing symmetry |
| Key Interactions | N-H···N/O hydrogen bonds, π-π stacking |
Note: These are general expectations based on the crystal structures of analogous compounds. researchgate.netnih.govnih.govresearchgate.net
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the purity determination of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that separates compounds in a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. For this compound, a reversed-phase HPLC method would likely be employed, where the compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time would be a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer would provide the mass-to-charge ratio of the eluting compound, confirming its identity and assessing its purity. nih.govnih.govresearchgate.net LC-MS/MS, which involves fragmentation of the molecular ion, could be used to further confirm the structure by analyzing the fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound to be analyzed by GC-MS, it must be thermally stable and volatile. While some benzoxazole derivatives are amenable to GC-MS analysis, the polarity and relatively high molecular weight of this compound might necessitate derivatization to increase its volatility. nih.gov If amenable, GC-MS would provide a retention time and a characteristic mass spectrum based on electron ionization, which typically produces a more extensive fragmentation pattern than ESI, offering additional structural information.
Computational Chemistry and Molecular Modeling of 4 Cyanobenzo D Oxazole 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Descriptors
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various chemical properties. For 4-Cyanobenzo[d]oxazole-2-carboxamide, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometry and electronic characteristics. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the oxygen and nitrogen atoms of the carboxamide and oxazole (B20620) ring, along with the nitrogen of the cyano group, would be expected to show negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amide group would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.
Global Reactivity Parameters: Derived from HOMO and LUMO energies, these parameters quantify a molecule's reactivity. They include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A high chemical hardness, calculated from a large HOMO-LUMO gap, implies high stability and low reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Negative Value (eV) | Electron-donating capability |
| LUMO Energy | Negative Value (eV) | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~3-5 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | Moderate to High | Tendency to attract electrons |
Ab Initio and Semi-Empirical Methods for Ground State Properties
Ab initio methods, like Hartree-Fock, provide a foundational, albeit computationally expensive, way to calculate ground state properties from first principles. Semi-empirical methods offer a faster, though less accurate, alternative by using parameters derived from experimental data. These methods can also be used to optimize the molecular geometry and predict properties like heat of formation and dipole moment, complementing the more intensive DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, an MD simulation would reveal its conformational flexibility, particularly the rotation around the single bond connecting the carboxamide group to the benzoxazole (B165842) ring. By simulating the molecule in a solvent (like water) over a period of nanoseconds, researchers can identify the most stable conformations and understand how the molecule might adapt its shape when approaching a biological target. This information is crucial for predicting binding affinity and understanding dynamic interactions.
Molecular Docking Studies for Ligand-Target Binding Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov This method is essential for forming hypotheses about a compound's potential biological activity. For this compound, docking studies would be performed against known therapeutic targets, such as kinases, cyclooxygenase (COX) enzymes, or bacterial enzymes like DNA gyrase, which have been investigated for other benzoxazole derivatives. researchgate.nettandfonline.com The docking process generates a "docking score," an estimate of the binding affinity, and visualizes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates variations in the chemical structure of a series of compounds with their biological activity. wisdomlib.org For a class of compounds like benzoxazole derivatives, a 3D-QSAR model could be developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.gov These models generate contour maps that show which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. nih.gov While no specific QSAR model for this compound exists, its properties could be predicted if it were included in a dataset of similar benzoxazole carboxamides with known activities. researchgate.netnih.gov The results would guide the rational design of more potent analogs by suggesting modifications that are likely to enhance activity.
In Silico Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which can aid in the characterization of a newly synthesized compound. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the electronic excitation energies. Furthermore, calculations of vibrational frequencies can help in interpreting experimental Infrared (IR) and Raman spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable tool that assists in structural elucidation by comparing theoretical values with experimental data.
Theoretical Studies on Tautomerism and Isomerism of this compound Remain Unexplored
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of theoretical studies focused on the tautomerism and isomerism of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the relative stabilities of tautomers and isomers of heterocyclic compounds, it appears that these techniques have not yet been applied to this specific molecule.
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, and isomerism, the phenomenon of compounds having the same molecular formula but different structural arrangements, are critical aspects in understanding the chemical behavior, reactivity, and potential biological activity of a molecule. For a compound like this compound, several potential tautomeric and isomeric forms could exist.
For instance, amide-imidol tautomerism could be explored, involving the migration of a proton from the nitrogen atom of the carboxamide group to the oxygen atom, resulting in an imidic acid form. Additionally, rotational isomers (conformers) could arise from the rotation around the single bond connecting the carboxamide group to the benzoxazole ring.
Typically, computational studies would involve geometry optimization of the different possible tautomers and isomers, followed by frequency calculations to confirm that the optimized structures correspond to energy minima. The relative energies of these forms would then be compared to determine the most stable structures. Parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometries would provide further insight into their structural differences.
However, despite the theoretical potential for such investigations, no published research articles or database entries containing these specific computational analyses for this compound could be identified. As a result, there are no available data tables detailing the relative energies or geometric parameters of its potential tautomers and isomers to be presented. The field remains open for future computational exploration to elucidate the structural nuances of this compound.
Structure Activity Relationship Sar Insights and Rational Design Strategies for Benzo D Oxazole 2 Carboxamide Scaffolds
Influence of the Benzo[d]oxazole Core Modifications on Molecular Interactions
Modifications to the benzo[d]oxazole core play a pivotal role in defining a compound's interaction with its biological target. The benzoxazole (B165842) ring system, being structurally analogous to naturally occurring nucleic bases like guanine and adenine, can readily interact with various biopolymers in living systems chemistryjournal.net. The specific substitutions on the benzene (B151609) portion of the fused ring system can significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity and selectivity.
For instance, the introduction of substituents at position 5 of the benzoxazole ring has been shown to impact the antiproliferative activity of these compounds. A study on a series of benzoxazole derivatives revealed that compounds bearing a methoxy group at position 3 of a phenyl ring attached to the core generally exhibited higher activity compared to their unsubstituted counterparts researchgate.net. This suggests that the electronic nature and position of substituents on the core can dictate favorable interactions within the binding pocket of a target protein.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into how core modifications affect molecular properties. These studies can calculate parameters like dipole moment and polarizability, which are influenced by substitutions on the benzoxazole ring mdpi.com. An increase in molecular size and conjugation through core modifications generally leads to an increase in polarizability mdpi.com.
Impact of Carboxamide Substituents on Molecular Recognition and Binding
The carboxamide group at the 2-position of the benzo[d]oxazole scaffold is a key feature for establishing crucial interactions with biological targets. The nature of the substituents on the carboxamide nitrogen can profoundly influence a compound's binding affinity and selectivity.
Structure-activity relationship studies have demonstrated that even minor modifications to the carboxamide substituent can lead to significant changes in biological activity malariaworld.org. For example, in a series of antimalarial 1,2,4-triazole-3-carboxamides, it was observed that an N-methyl carboxamide was critical for activity, and the absence of this methyl group often resulted in a complete loss of potency malariaworld.org. This highlights the specific steric and electronic requirements of the binding site.
In the context of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, the substituent at the 7-position was found to be indispensable for inhibitory activity against Staphylococcus aureus Sortase A nih.gov. Molecular docking studies revealed that the i-butyl amide group projected towards a specific loop substructure of the protein, emphasizing the role of the carboxamide substituent in directing the orientation of the molecule within the active site nih.gov.
Interactive Table: Impact of Carboxamide Substituents
| Compound Series | Carboxamide Substituent | Impact on Activity | Reference |
|---|---|---|---|
| Antimalarial 1,2,4-triazole-3-carboxamides | N-methyl vs. H | N-methyl critical for potency | malariaworld.org |
Role of the Cyano Group at Position 4 in Modulating Electronic Properties and Reactivity
The introduction of a cyano (CN) group at position 4 of the benzo[d]oxazole ring has a significant impact on the molecule's electronic properties and reactivity. The cyano group is a potent electron-withdrawing group, which can modulate the electron density distribution across the entire heterocyclic system.
This electron-withdrawing nature of the cyano group can enhance the reactivity of the molecule. In the context of covalent inhibitors, the presence of an electron-withdrawing cyano group can increase the reactivity of an adjacent electrophilic center nih.gov. For instance, in cyano-acrylamides, the cyano group increases the reactivity of the acrylamide β-carbon towards nucleophilic attack nih.gov.
Furthermore, the cyano group can influence the pharmacokinetic properties of a drug molecule. Nitriles are generally considered to be metabolically stable and can reduce the susceptibility of a molecule to hepatic oxidative metabolism nih.gov. While the direct metabolic fate of the cyano group on the benzo[d]oxazole core requires specific investigation, its presence is generally associated with improved metabolic stability nih.gov.
The electronic modulation by the cyano group can also affect the non-covalent interactions of the molecule. The altered charge distribution can influence hydrogen bonding capabilities and π-π stacking interactions with the target protein.
Rational Design Principles for Optimizing Molecular Scaffolds based on SAR
The insights gained from structure-activity relationship studies form the foundation for the rational design of optimized molecular scaffolds. This iterative process involves systematically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
A key principle in rational design is the use of molecular hybridization, where pharmacophoric features from different active molecules are combined to create a new, more potent compound researchgate.net. This approach has been successfully used to develop novel benzisoxazole derivatives with enhanced α-glucosidase inhibitory activity researchgate.net.
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful tool. By understanding the specific interactions between a ligand and its binding site, researchers can design modifications that enhance these interactions. For example, if a hydrophobic pocket is identified in the active site, substituents that can occupy this pocket and form favorable hydrophobic interactions can be introduced.
Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and scaffold hopping, can also guide the design process researchgate.net. These methods can predict the biological activity of virtual compounds and identify novel scaffolds with similar biological activity to a known active molecule. Field-based methodologies that characterize electrostatic, van der Waals, and steric fields can further elucidate the intricate interactions between a molecule and its biological target researchgate.net.
The optimization process is often iterative, with insights from one round of design and testing informing the next chemistryjournal.net. This continuous cycle of improvement is essential for developing drug candidates with the desired therapeutic profile.
Comparative Analysis of SAR within Diverse Benzo[d]oxazole and Related Heterocyclic Systems
A comparative analysis of the structure-activity relationships across different heterocyclic systems can provide valuable insights into the broader applicability of certain structural motifs and design principles. While the benzo[d]oxazole core is a privileged scaffold in medicinal chemistry, comparing its SAR with related heterocycles like benzothiazoles, benzimidazoles, and isoxazoles can reveal important similarities and differences.
For example, both benzoxazoles and benzothiazoles are important structural motifs in medicinal chemistry, and molecules containing these nuclei exhibit a wide range of biological activities researchgate.net. A comparative SAR analysis could reveal whether certain substitution patterns that are beneficial for the activity of benzoxazole derivatives are also effective in the benzothiazole series.
Such comparative analyses can aid in scaffold hopping efforts, where the core of a molecule is replaced with a different heterocyclic system to improve properties like potency, selectivity, or pharmacokinetics. Understanding the SAR across different heterocyclic families allows for a more informed selection of alternative scaffolds.
Interactive Table: Comparative SAR of Heterocyclic Systems
| Heterocyclic System | Key SAR Findings | Reference |
|---|---|---|
| Benzo[d]oxazole | Substitutions at position 5 and on the carboxamide are critical for activity. | researchgate.netnih.gov |
| Benzothiazole | The benzo[d]thiazole nucleus is a significant structural motif with diverse biological activities. | researchgate.net |
| Benzimidazole | Substitution patterns around the benzimidazole nucleus are crucial for pharmacological activity. | nih.gov |
| Isoxazole-carboxamide | Substitutions on phenyl rings attached to the isoxazole core are key for COX inhibition. | nih.gov |
Future Directions and Emerging Research Avenues for 4 Cyanobenzo D Oxazole 2 Carboxamide
Development of Asymmetric Synthesis and Chiral Derivatization
The biological activity of chiral molecules is often stereospecific. Consequently, the development of enantioselective synthetic routes to produce single enantiomers of 4-Cyanobenzo[d]oxazole-2-carboxamide and its derivatives is a critical research avenue. Future efforts will likely focus on the design and application of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve high enantiomeric excess in the cyclization step forming the benzoxazole (B165842) core or in the functionalization of the pre-existing scaffold.
Chiral derivatization represents another key strategy. The introduction of chiral auxiliaries to the carboxamide nitrogen or other positions on the benzoxazole ring can facilitate the separation of enantiomers and can also be used to probe the chiral recognition sites of biological targets. High-performance liquid chromatography (HPLC) using chiral stationary phases will be an indispensable tool for the analytical and preparative separation of these chiral derivatives.
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis
| Catalyst Type | Chiral Ligand/Auxiliary | Potential Reaction | Expected Outcome |
|---|---|---|---|
| Rhodium(II) Complex | Chiral Carboxamidates | Asymmetric C-H Insertion | Enantioselective formation of novel derivatives |
| Organocatalyst | Cinchona Alkaloids | Asymmetric Michael Addition | Stereocontrolled introduction of substituents |
This table presents hypothetical catalyst systems for the asymmetric synthesis of this compound derivatives based on established methodologies for related heterocyclic compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like random forests or neural networks, can predict the biological activity of new derivatives against specific targets, such as kinases or other enzymes. researchgate.netresearchgate.net Generative models, a more advanced application of AI, can design entirely new molecules with optimized properties, such as enhanced potency and reduced off-target effects. This in silico approach can significantly accelerate the drug discovery pipeline by prioritizing the synthesis of the most promising candidates. nih.govsemanticscholar.org
Table 2: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Technique | Application | Predicted Outcome |
|---|---|---|
| Supervised Machine Learning | Prediction of antimicrobial activity | Identification of derivatives with potent antibacterial or antifungal properties |
| Deep Learning | De novo design of kinase inhibitors | Generation of novel structures with high predicted affinity for specific kinase targets |
This table illustrates potential applications of AI and machine learning in the rational design of this compound derivatives, a strategy that is gaining traction in modern drug discovery.
Exploration of Novel Reactivity Patterns and Functionalization Methodologies
Expanding the chemical space accessible from this compound requires the exploration of novel reactivity patterns and the development of new functionalization methodologies. Transition metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of new substituents onto the benzoxazole core, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. researchgate.netnih.govchim.ityoutube.comnih.gov
Furthermore, the unique electronic properties of the cyanobenzoxazole scaffold could be exploited in various cycloaddition reactions to construct more complex polycyclic systems. nih.govresearchgate.net Investigating the reactivity of the cyano group and the carboxamide moiety will also open up new avenues for derivatization and conjugation to other molecules of interest.
Table 3: Potential Functionalization Reactions
| Reaction Type | Reagents and Conditions | Target Position | Potential Products |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, Aryl Halide, Base | Benzene (B151609) ring of benzoxazole | Aryl-substituted derivatives |
| [3+2] Cycloaddition | Alkynes, Rh(I) catalyst | Benzoxazole ring | Fused polycyclic systems |
This table outlines hypothetical functionalization reactions for this compound, drawing inspiration from established methodologies for the modification of related heterocyclic systems.
Advanced Characterization Techniques for Dynamic Molecular Processes
A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study conformational changes and restricted rotation around the amide bond, providing insights into the molecule's three-dimensional structure in solution. researchgate.netresearchgate.net
Time-resolved fluorescence spectroscopy is another powerful tool to investigate the excited-state dynamics of these compounds, which is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). kaist.ac.kracs.orgnih.govacs.orgnih.gov These techniques, which probe molecular processes on the femtosecond to millisecond timescale, can reveal crucial information about photophysical processes like excited-state intramolecular proton transfer (ESIPT). kaist.ac.kracs.orgnih.govacs.orgnih.gov
Synergistic Approaches Combining Experimental and Computational Studies
The future of research on this compound will undoubtedly rely on the powerful synergy between experimental and computational chemistry. researchgate.netresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties, elucidate reaction mechanisms, and interpret spectroscopic data. nih.govresearchgate.net
For example, computational modeling can guide the design of new derivatives with tailored electronic properties for specific applications. The calculated properties can then be validated through experimental synthesis and characterization. This iterative cycle of prediction and verification will accelerate the discovery of new materials and therapeutic agents based on the this compound scaffold.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
Q & A
Q. What are the established synthetic routes for 4-Cyanobenzo[d]oxazole-2-carboxamide, and what are their typical yields?
A common method involves cyclization of precursor carboxamides with cyanating agents. For example, iodine-mediated oxidative cyclization in DMSO at elevated temperatures (130°C) can yield oxazole-carboxamide derivatives, though yields may vary (e.g., 18%–64% for analogous compounds due to side reactions or purification challenges) . Optimization via microwave-assisted synthesis or alternative catalysts (e.g., CuI) could improve efficiency.
Q. How should researchers handle solubility and stability challenges during experimental workflows?
The compound’s solubility depends on solvent polarity. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for dissolution, while aqueous buffers may require co-solvents. Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., −20°C for long-term storage) are critical to prevent degradation. Analytical methods like HPLC (≥98% purity thresholds) and mass spectrometry ensure batch consistency .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coats, goggles) to avoid dermal contact or inhalation. Work in a fume hood with proper ventilation. Waste must be segregated and disposed via certified hazardous waste services. Safety data for analogous oxazole-carboxamides highlight risks of irritation (H313/H333) and recommend emergency measures like rinsing with water and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., buffer composition, cell lines) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays). Meta-analyses of structure-activity relationships (SAR) for related USP30 or acetylcholinesterase inhibitors can clarify mechanisms .
Q. What advanced techniques are optimal for characterizing structural and electronic properties?
Use / NMR to confirm substituent positions and hydrogen bonding. High-resolution mass spectrometry (HRMS) ensures molecular integrity (e.g., observed m/z 351.1016 vs. calculated 351.1015 for similar compounds) . Computational methods (DFT, molecular docking) predict electronic effects of the cyano group on reactivity or target binding.
Q. How can synthetic inefficiencies (e.g., low yields, byproducts) be mitigated?
Poor yields often stem from competing reactions (e.g., over-cyanation). Optimize stoichiometry (e.g., 1.2 eq. of cyanating agents) and reaction time. Chromatographic purification (e.g., combiflash with 10%–15% EtOAc/hexane gradients) isolates the target compound. Alternative routes, such as late-stage cyanidation or flow chemistry, may reduce side products .
Q. What strategies validate the compound’s mechanism of action in mitochondrial dysfunction or neurotoxicity models?
Use USP30 inhibition assays (e.g., ubiquitin-chain cleavage assays) or acetylcholinesterase activity tests with organophosphate-challenged models. Pair these with mitochondrial respiration assays (Seahorse XF Analyzer) to confirm functional rescue. Confocal microscopy can track subcellular localization in live cells .
Q. Methodological Notes
- Synthesis Validation : Cross-reference NMR/HRMS data with PubChem entries (e.g., InChI Key: SKAUCTDYXPLNSK-UHFFFAOYSA-N for structural analogs) .
- Biological Assays : Prioritize peer-reviewed protocols over vendor data (e.g., avoid BenchChem due to unverified claims) .
- Safety Compliance : Align waste disposal with EPA/OSHA guidelines, referencing TCI America’s SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
